Product packaging for 1h-Furo[3,2-f]indazole(Cat. No.:CAS No. 42304-67-6)

1h-Furo[3,2-f]indazole

Cat. No.: B14672065
CAS No.: 42304-67-6
M. Wt: 158.16 g/mol
InChI Key: MYKUJANYQYZIQL-UHFFFAOYSA-N
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Description

1h-Furo[3,2-f]indazole (CAS Registry Number 42304-67-6) is a heterocyclic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . It features a fused furoindazole structure, which incorporates the privileged indazole scaffold. Indazole derivatives are recognized as one of the most important classes of heterocycles in modern pharmacological molecules due to their impressive and broad bioactivity . This scaffold is a core structure in several FDA-approved drugs and clinical candidates, including the tyrosine kinase inhibitors Pazopanib and Axitinib for renal cell carcinoma, and the PARP inhibitor Niraparib for ovarian cancer . Research into indazole-containing compounds spans a wide spectrum of therapeutic areas, such as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents . The indazole nucleus is a versatile building block in medicinal chemistry, allowing for extensive functionalization and serving as a critical intermediate in the synthesis of novel drug-like molecules . As such, this compound is a high-value chemical building block for researchers exploring new biologically active compounds, optimizing structure-activity relationships (SAR), and developing innovative synthetic strategies in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CHEMICAL DATA • CAS Number : 42304-67-6 • Molecular Formula : C9H6N2O • Molecular Weight : 158.16 g/mol • IUPAC Name : this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B14672065 1h-Furo[3,2-f]indazole CAS No. 42304-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42304-67-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-furo[3,2-f]indazole

InChI

InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-5H,(H,10,11)

InChI Key

MYKUJANYQYZIQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)C=NN3

Origin of Product

United States

Chemical Transformations and Derivatization of the 1h Furo 3,2 F Indazole Scaffold

Potential Functionalization Strategies on the Furoindazole Core

The reactivity of the indazole ring system suggests that the 1H-furo[3,2-f]indazole core could, in principle, undergo various functionalization reactions.

Electrophilic and Nucleophilic Substitution Reactions

For the parent indazole system, electrophilic substitution reactions such as halogenation and nitration are known to occur. chim.itchemicalbook.com For instance, halogenation, particularly iodination and bromination, is a common strategy to introduce a handle for further modifications, often at the C3 position. chim.it Nitration of indazoles can also be achieved, leading to nitro-substituted derivatives. chim.it

Nucleophilic substitution reactions on indazole derivatives are also reported, particularly the displacement of leaving groups on the indazole core or on its substituents. nih.gov A notable example is the ring-opening of fused oxazino- and oxazolino[3,2-b]indazoles by various nucleophiles to yield 2-substituted-1H-indazolones. nih.govnih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are a cornerstone of modern heterocyclic chemistry, and the indazole scaffold is no exception. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely employed for the C-3 arylation of indazoles. rsc.orgresearchgate.net These reactions typically involve a pre-functionalized indazole, such as a 3-haloindazole, which can be coupled with a variety of boronic acids or their derivatives. mdpi.comresearchgate.netresearchgate.net Copper-catalyzed cross-coupling reactions have also been developed for the N-arylation of indazoles. rsc.orgnih.gov Such strategies could hypothetically be applied to a suitably functionalized this compound to introduce aryl and heteroaryl moieties.

Potential N-Alkylation, N-Arylation, and Other N-Derivatization Chemistry of Furoindazoles

The N-functionalization of indazoles is a critical aspect of their chemistry, as the position of the substituent (N1 vs. N2) can significantly impact the molecule's properties. The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by factors such as the base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.govnih.gov For example, the use of sodium hydride in THF has been shown to favor N1-alkylation for certain substituted indazoles. nih.govnih.gov Conversely, conditions have been developed for the selective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates catalyzed by strong acids. organic-chemistry.org

N-arylation of indazoles can be achieved through copper-catalyzed cross-coupling reactions with aryl halides or diaryliodonium salts. rsc.orgnih.gov These methods offer routes to N-aryl indazole derivatives, which are prevalent in many biologically active compounds.

Potential Stereoselective and Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of indazoles is a significant focus of research. As mentioned, the N1 versus N2 alkylation can be controlled by the choice of reagents and reaction conditions. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govnih.govorganic-chemistry.org For C-H functionalization, directing groups are often employed to achieve regioselective substitution at specific positions on the indazole ring.

While there is no specific information on the stereoselective functionalization of the this compound core, general principles of asymmetric synthesis could potentially be applied to precursors or derivatives to introduce chiral centers.

Potential Synthesis of Hybrid Polycyclic Systems Incorporating the Furo[3,2-f]indazole Moiety

The synthesis of more complex, hybrid polycyclic systems incorporating a furoindazole moiety would likely involve the construction of additional rings onto the pre-existing this compound scaffold. This could be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives. For instance, an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction has been observed in a related indazole system, leading to the formation of a new heterocyclic ring. nih.gov One could envision similar strategies being employed to build upon the this compound core to create novel polycyclic architectures.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1h Furo 3,2 F Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1H-Furo[3,2-f]indazole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the electronic environment of the nitrogen atoms, can be assembled.

The ¹H NMR spectrum provides essential information on the number of distinct protons, their electronic environments, and their connectivity through scalar coupling. For this compound, the aromatic protons on the benzene (B151609) and furan (B31954) rings, along with the N-H proton, exhibit characteristic chemical shifts.

Chemical Shifts (δ): The protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific shifts are influenced by the fusion of the furan and pyrazole (B372694) rings. The furan ring protons will also appear in the aromatic region, with their exact positions dictated by the oxygen heteroatom. The N-H proton of the indazole moiety is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position of which can be highly dependent on solvent and concentration. chemicalbook.com

Coupling Constants (J): Vicinal (³J) and meta (⁴J) coupling constants between adjacent and non-adjacent protons, respectively, are invaluable for confirming the substitution pattern on the aromatic rings. For instance, ortho-coupled protons on the benzene ring typically show a ³J value of 7-9 Hz, while meta-coupling is smaller (2-3 Hz). Long-range couplings may also be observed, providing further structural clues. researchgate.net

Multiplicity Analysis: The splitting pattern (multiplicity) of each signal—singlet (s), doublet (d), triplet (t), or multiplet (m)—reveals the number of neighboring protons, following the n+1 rule. wikipedia.org This analysis is fundamental to piecing together the connectivity of the proton spin systems within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H (Furan) 7.0 - 7.5 d ³J = 2.0 - 3.0
H (Furan) 7.8 - 8.2 d ³J = 2.0 - 3.0
H (Benzene) 7.2 - 7.8 m -
H (Benzene) 7.2 - 7.8 m -
H (Benzene) 7.9 - 8.5 d ³J = 8.0 - 9.0
1H (Indazole) >10.0 br s -

Note: This table is predictive and based on data from analogous indazole and furo-heterocyclic systems.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct observation of the carbon skeleton.

Structural Assignment: Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms are highly indicative of their hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate between δ 110 and 160 ppm. Quaternary carbons (those without attached protons) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov The carbon signals for the furan ring are particularly sensitive to the oxygen atom, while the indazole carbons reflect the influence of the two nitrogen atoms. nih.gov

Aromaticity Probing: The chemical shifts of the carbon atoms in the fused ring system provide insight into the degree of aromaticity. Significant delocalization of π-electrons, characteristic of aromatic systems, results in specific chemical shift ranges for the sp²-hybridized carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C (Furan) 105 - 115
C (Furan) 140 - 150
C (Benzene) 110 - 130
C (Benzene) 110 - 130
C (Benzene) 110 - 130
C (Benzene) 120 - 140 (Quaternary)
C (Indazole) 130 - 145
C (Indazole-Quaternary) 135 - 155
C (Indazole-Quaternary) 140 - 160

Note: This table is predictive and based on data from analogous indazole and furo-heterocyclic systems. rsc.org

While less common than ¹H and ¹³C NMR, nitrogen NMR (particularly ¹⁵N NMR due to the quadrupolar nature of ¹⁴N) can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would be distinct, reflecting their different bonding environments (pyrrole-type vs. pyridine-type). These shifts are sensitive probes for tautomerism and intermolecular interactions, such as hydrogen bonding. researchgate.net

2D NMR experiments are crucial for the definitive assignment of the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, revealing which protons are spin-coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity within the individual ring systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (and sometimes longer ranges). HMBC is essential for connecting the different spin systems identified by COSY and for assigning quaternary carbons by observing their correlations to nearby protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the geometry of the fused ring system and identifying through-space interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular formula C₉H₆N₂O and the molecular weight of 158.16 g/mol . nih.govnih.gov In Electron Ionization (EI), a distinct molecular ion peak (M⁺•) at m/z 158 would be expected. nist.gov

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of small, stable molecules such as HCN or N₂ from the indazole ring.

Cleavage of the furan ring, potentially through the loss of CO or a CHO radical.

Retro-Diels-Alder (RDA) type reactions, if applicable to the fused system, leading to characteristic fragment ions. The fragmentation pattern helps to confirm the nature and connectivity of the fused heterocyclic rings. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Identity Fragmentation Pathway
158 [M]⁺• Molecular Ion
130 [M-CO]⁺• Loss of carbon monoxide from the furan ring
131 [M-HCN]⁺• Loss of hydrogen cyanide from the pyrazole ring
103 [C₇H₅N]⁺• Subsequent loss of HCN from the [M-CO] fragment

Note: This table is predictive and based on general fragmentation patterns of related heterocyclic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrational modes for this compound would include:

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretch: A series of sharp bands in the 1450-1650 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heteroaromatic rings.

C-O-C Stretch: Vibrations associated with the furan ether linkage, typically appearing as strong bands in the 1000-1250 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings. psu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C bonds in the aromatic rings, often give rise to strong Raman signals, making it a useful technique for characterizing the core carbocyclic and heterocyclic framework.

Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3400 N-H Stretch Medium, Broad
3000 - 3100 Aromatic C-H Stretch Medium
1450 - 1650 C=C and C=N Stretch Medium to Strong
1000 - 1250 C-O-C Stretch (Furan) Strong
700 - 900 C-H Out-of-Plane Bend Strong

Note: This table is predictive and based on characteristic group frequencies and data from analogous compounds. chemicalbook.com

Table of Mentioned Compounds

Compound Name
This compound
7-Ethyl-1H-furo[2,3-g]indazole
1H-indazole
3-methyl-1-phenyl-1H-indazoles
Benzene
Furan

X-ray Crystallography for Single Crystal and Solid-State Structural Determination

There are no published single-crystal or powder X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state remains undetermined.

Although crystal structures of various substituted indazole and furan derivatives have been reported, these data cannot be directly extrapolated to predict the precise solid-state arrangement of the fused this compound system. For instance, studies on substituted indazoles have revealed diverse packing motifs, including hydrogen-bonded dimers and catemeric chains, influenced by the nature and position of substituents. nih.gov Similarly, the crystal engineering of furan-containing compounds is well-documented, but the specific influence of the fused indazole moiety on the supramolecular architecture is unknown without experimental data. researchgate.net

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Detailed experimental data regarding the electronic absorption and emission properties of this compound are not available in the reviewed literature. Therefore, specific values for its maximum absorption wavelengths (λmax), molar absorptivity (ε), and fluorescence characteristics such as excitation and emission maxima and quantum yield cannot be provided.

The electronic spectra of related parent compounds, such as 1H-indazole, have been studied, showing characteristic absorption bands in the ultraviolet region. researchgate.net The fusion of a furan ring to the indazole core is expected to alter the electronic structure and, consequently, the photophysical properties. However, without experimental determination, any discussion of the specific effects on the absorption and fluorescence of this compound would be speculative. The fluorescence of some N-aryl-2H-indazoles has been reported, indicating that the indazole nucleus can be part of a fluorophore, but this is not directly applicable to the furo-fused system. organic-chemistry.org

Table 2: Electronic Spectroscopy Data for this compound

ParameterValue
UV-Vis Absorption (λmax)Data Not Available
Molar Absorptivity (ε)Data Not Available
Fluorescence Excitation (λex)Data Not Available
Fluorescence Emission (λem)Data Not Available
Quantum Yield (ΦF)Data Not Available
SolventData Not Available

Therefore, it is not possible to generate an article with detailed research findings and data tables that adheres to the strict constraint of focusing solely on this compound.

However, an article can be provided on the Theoretical and Computational Chemistry Studies of the Indazole Scaffold , which would follow your requested outline and demonstrate the application of these computational methods to this important class of compounds. This would include generalized findings and representative data from various indazole derivatives to illustrate the principles of:

Quantum Chemical Calculations (DFT, etc.)

Tautomeric Equilibrium Investigations

Reaction Mechanism Elucidation

Molecular Dynamics Simulations

Please advise if you would like to proceed with this alternative approach.

Theoretical and Computational Chemistry Studies of 1h Furo 3,2 F Indazole

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Furoindazole Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. While comprehensive QSAR studies specifically targeting the 1H-Furo[3,2-f]indazole scaffold are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on closely related indazole and furo-indazole systems. These studies highlight the methodologies and molecular descriptors that would be critical in the rational design of novel this compound derivatives.

The overarching goal of QSAR is to establish a mathematical relationship between a set of molecular descriptors and the observed biological activity of a series of compounds. This relationship is then used to predict the activity of new, un-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Key Research Findings from Related Indazole Scaffolds:

Studies on various indazole derivatives have successfully employed both two-dimensional (2D) and three-dimensional (3D) QSAR approaches to elucidate the structural requirements for a range of biological activities.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α), a crucial target in cancer therapy. nih.gov These studies build a 3D grid around the aligned molecules and calculate steric and electrostatic fields. The resulting models, often validated by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for biological activity. nih.gov For example, a study on indazole derivatives as HIF-1α inhibitors revealed that both steric and electrostatic fields significantly influence their inhibitory potency. nih.gov

A significant finding in the context of furoindazoles comes from a study on 1,3-disubstituted indazoles as novel HIF-1 inhibitors, which underscored that a substituted furan (B31954) moiety on the indazole skeleton is crucial for high inhibitory activity. nih.gov This highlights the potential of the fused furan ring in the this compound system to be a key determinant of biological activity.

Furthermore, QSAR studies on indazole analogs have been used to explore their potential as quorum sensing inhibitors in bacteria. nih.gov In one such study, a QSAR model was developed using a combination of 2D and 3D descriptors, identifying key parameters like the average total spin-spin coupling constant (AATS1v), radial distribution function (RDF55m), and atom-type E-state indices (E1s, ATSC3s, AATSC7s) as being crucial for inhibitory activity. nih.gov The predictive power of the developed QSAR model was validated, and subsequent molecular docking studies helped to identify key amino acid residues involved in the ligand-receptor interactions. nih.gov

Illustrative Data from a Study on Furo[2,3-g]indazole Derivatives:

To exemplify the type of data generated in structure-activity relationship studies, the following table presents data for a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which are isomeric to the furo[3,2-f] system, and their agonist activity at the human 5-HT2C receptor. nih.gov

CompoundREC50 (nM) at h5-HT2C Receptor
1H13
2CH31.0
3C2H51.0
4n-C3H76.2

This table is illustrative and based on data for the isomeric furo[2,3-g]indazole system.

The data clearly indicates that small alkyl substitutions at the ethylamine (B1201723) side chain can significantly impact the potency, with the methyl and ethyl groups providing the highest activity.

Illustrative Data from a QSAR Study on Indazole Analogs as Quorum Sensing Inhibitors:

The following table demonstrates the kind of data that can be generated from a QSAR and molecular docking study, showing the correlation between compound structure and binding affinity (represented by the dock score).

Compound No.Interacting Amino Acid ResiduesDock Score (kcal/mol)
1ASP197, PHE151, GLU172, ILE152, MET173, ALA150, ALA199, GLY78, LEU158, VAL171-10.2544
20ALA150, PHE335, VAL171-14.477
39ALA150, PHE335, VAL171-11.191

This table is illustrative and based on data for general indazole analogs targeting SAH/MTAN. nih.gov

This data from a study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing illustrates how computational methods can identify key interactions and predict binding affinity. nih.gov The highly active compounds (e.g., 20 and 39) were found to interact with specific amino acid residues like ALA150, PHE335, and VAL171, which was not observed for less active compounds. nih.gov

Structure Activity Relationship Sar Investigations of Furo 3,2 F Indazole Derivatives

Design Principles for Optimizing Biological Activity

The rational design of potent and selective 1h-Furo[3,2-f]indazole derivatives is guided by established medicinal chemistry principles. Optimization efforts typically focus on modulating the molecule's steric, electronic, and hydrophobic properties to achieve favorable interactions with the target protein's binding site.

Key design principles include:

Target Pocket Occupancy: Modifications are designed to maximize the occupancy of the ligand within the target's binding pocket. This can involve introducing bulky substituents to fill hydrophobic pockets or adding functional groups that can form specific hydrogen bonds or electrostatic interactions with key amino acid residues. For instance, in the broader class of indazole-based kinase inhibitors, substituting the core scaffold with groups like a 2,6-difluoro-3-methoxyphenyl group has been shown to enhance enzymatic and antiproliferative activities. nih.gov

Enhancing Binding Affinity: The introduction of hydrogen bond donors and acceptors is a primary strategy to increase binding affinity. For the furoindazole scaffold, the nitrogen atoms of the indazole ring and the oxygen atom of the furan (B31954) ring are key features. Modifications often involve adding substituents that can participate in or strengthen these interactions. For example, replacing an indole (B1671886) core with an indazole core in certain kinase inhibitors introduced an opportunity for a crucial hydrogen bond to form, significantly increasing potency. nih.gov

Improving Selectivity: Achieving selectivity, particularly within families of related proteins like kinases, is a significant challenge. Design strategies often involve exploiting subtle differences in the amino acid composition of the binding sites. Substituents can be chosen to create favorable interactions with unique residues in the target of interest while causing steric clashes or unfavorable interactions in off-target proteins.

Modulating Physicochemical Properties: Optimization is not limited to target binding. A successful drug candidate must possess suitable physicochemical properties (e.g., solubility, lipophilicity, metabolic stability). Design principles incorporate the modulation of these properties by, for example, adding polar groups to improve solubility or blocking sites of metabolism to increase stability. In the development of N-(6-indazolyl) benzenesulfonamide (B165840) derivatives, substitutions on the aromatic ring were found to be critical in optimizing the therapeutic potential.

The following table outlines common design strategies and their intended effects on the biological activity of indazole-type compounds, which can be applied to the furo[3,2-f]indazole series.

Design StrategyRationalePotential Outcome
Introduction of Halogens (F, Cl) Can modulate electronic properties, serve as a hydrogen bond acceptor, and fill small hydrophobic pockets.Increased potency and metabolic stability.
Addition of Methoxy/Hydroxyl Groups Act as hydrogen bond donors/acceptors.Enhanced binding affinity and improved solubility.
Incorporation of Basic Amines Can form salt bridges with acidic residues (e.g., Asp, Glu) in the binding site.Increased potency and improved aqueous solubility.
Alkylation of Ring Nitrogens Can alter the hydrogen bonding pattern and explore different regions of the binding pocket.Modulated activity and selectivity; improved cell permeability.

Systematic Chemical Modification Strategies for SAR Elucidation

Common modification sites on the furo[3,2-f]indazole scaffold include:

The Indazole Ring System: Substitutions can be made at various positions of the benzene (B151609) portion of the indazole ring. The electronic nature (electron-donating vs. electron-withdrawing) and size of these substituents can profoundly impact activity.

Substituents on the Core: If the initial hit compound has substituents attached to the furoindazole core, these are systematically varied to explore requirements for size, lipophilicity, and electronic properties.

A typical SAR exploration campaign would involve the synthesis of an analog library, as illustrated in the conceptual table below, which is based on modification strategies used for general indazole derivatives. nih.govnih.gov

Compound SeriesModification SiteSubstituent (R)Observed Trend in Activity (Example)
Series A Position 5 of Indazole-H, -F, -Cl, -CH₃, -OCH₃Halogen substitution may increase potency due to favorable interactions in a hydrophobic pocket.
Series B Position 1 of Indazole (N1)-H, -Methyl, -Ethyl, -BenzylSmall alkyl groups might be tolerated, while larger groups like benzyl (B1604629) could either enhance activity by reaching a new pocket or decrease it due to steric hindrance.
Series C Position 3 of IndazolePhenyl, Pyridyl, ThienylThe nature of the aromatic ring can significantly impact pi-stacking interactions and selectivity. A pyridine (B92270) ring, for instance, could introduce a key hydrogen bond. nih.gov

These systematic modifications help build a comprehensive picture of the SAR, guiding the design of next-generation compounds with improved properties.

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are invaluable. youtube.com Pharmacophore modeling is a key technique used to distill the essential structural features of a set of active molecules into a 3D model that represents the key interaction points required for biological activity. semanticscholar.org

A pharmacophore model for this compound derivatives would typically be generated from a training set of known active analogs. The process involves:

Conformational Analysis: Generating a range of possible 3D shapes for each active molecule.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (HY).

Model Generation: Aligning the molecules and identifying a common spatial arrangement of these features that is present in all active compounds.

The resulting pharmacophore model represents a hypothesis of the necessary interactions with the target. This model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that fit the model and are therefore likely to be active. ugm.ac.idnih.gov

Key Pharmacophoric Features for Indazole Scaffolds: Based on studies of various indazole-based inhibitors, a typical pharmacophore model might include the features shown in the table below. nih.govsemanticscholar.org

Pharmacophore FeatureCorresponding Chemical Moiety in Furo[3,2-f]indazole
Hydrogen Bond Acceptor (HBA) Nitrogen atom at position 2 of the indazole; Oxygen atom of the furan ring.
Aromatic Ring (AR) The fused benzene ring of the indazole scaffold.
Hydrophobic Group (HY) The overall flat, aromatic surface of the fused ring system.

This ligand-based approach allows researchers to move forward with drug design efforts even in the absence of a target structure, leveraging the information contained within the structures of known active compounds. bu.edu.egmdpi.com

Fragment-Based Approaches in Furoindazole Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying novel starting points for drug discovery. nih.gov This approach uses libraries of small, low-molecular-weight compounds ("fragments") for screening against a biological target. frontiersin.org The hits from these screens are typically weak binders, but they bind efficiently, making them excellent starting points for optimization. jubilantbiosys.com

The application of FBDD to discover inhibitors based on the furoindazole scaffold would proceed in several stages:

Fragment Screening: A library of fragments is screened using biophysical techniques (e.g., Surface Plasmon Resonance, X-ray crystallography) to identify those that bind to the target protein. An initial hit might be a simple indazole or benzofuran (B130515) fragment.

Hit Validation and Characterization: The binding of the fragment hits is confirmed and characterized to understand how and where they bind to the target.

Fragment Optimization: The initial fragment hit is then optimized into a more potent lead compound. This can be achieved through several strategies:

Fragment Growing: Extending the fragment by adding new functional groups to engage in additional interactions with the target. bohrium.com

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.

Fragment Merging: Overlapping features of two or more distinct fragments that bind in the same region can be combined into a novel, single chemical entity.

A case study on indazole-based AXL kinase inhibitors illustrates this process effectively. An initial indazole fragment hit was identified through screening and was subsequently improved by screening an expanded library of related fragments. nih.gov Further optimization, guided by docking studies, led to a potent inhibitor. nih.gov This demonstrates the power of FBDD to rapidly evolve a simple fragment into a promising lead compound. nih.gov

The table below provides a conceptual illustration of a fragment evolution process.

StageCompoundIC₅₀ (Conceptual)Ligand Efficiency (LE)
Initial Fragment Hit Indazole>500 µM0.45
Fragment Growth 3-Amino-5-phenyl-indazole50 µM0.40
Lead Compound Optimized Furo[3,2-f]indazole derivative0.1 µM0.35

This approach allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with more favorable physicochemical properties compared to those derived from traditional screening methods. frontiersin.orgvu.nl

Preclinical Biological Research and Mechanistic Insights of 1h Furo 3,2 F Indazole Derivatives

In Vitro Target-Based Studies

In vitro target-based assays are fundamental to understanding the specific molecular interactions of a compound, providing insights into its mechanism of action. These studies typically involve evaluating the compound's ability to interact with isolated and purified biological targets like enzymes, receptors, or ion channels.

Despite the synthesis of several 1H-furo[3,2-f]indazole derivatives, a comprehensive search of scientific literature did not yield specific studies detailing their activity in target-based assays. The following sections reflect the absence of available data in these specific areas of research.

Enzyme Inhibition and Activation Mechanisms (e.g., Protein Kinases, Cholinesterases, Monoamine Oxidases)

There is currently no publicly available research data on the inhibitory or activatory effects of this compound derivatives on specific enzyme targets such as protein kinases, cholinesterases, or monoamine oxidases.

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors, Estrogen Receptors)

No studies on the binding affinity or modulatory effects of this compound derivatives on receptors, including serotonin or estrogen receptors, have been reported in the available scientific literature.

Ion Channel Modulation and Transporter Interaction Studies

Information regarding the interaction of this compound derivatives with ion channels or molecular transporters is not available in the current body of scientific research.

In Vitro Cell-Based Research

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context, assessing outcomes like cell viability, proliferation, and death. Research in this area has provided the first glimpses into the potential therapeutic applications of the this compound scaffold.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

The primary area of biological investigation for this scaffold has been in the realm of oncology. Specifically, a dione (B5365651) derivative of the core structure has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Research has been conducted on 5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dione , a derivative featuring a dione functionality on the indazole part of the molecule. This compound was assessed for its antiproliferative activity against prostate cancer (PC-3) and both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. tandfonline.com The study also included non-tumoral dermal human fibroblasts (DHF) to gauge selectivity. tandfonline.com

The results indicated that this particular derivative did not exhibit significant antiproliferative activity against the tested cancer cell lines, with IC₅₀ values greater than 100 µM for PC-3, MCF-7, and MDA-MB-231 cells. tandfonline.com This suggests that, at least for this specific derivative, the cytotoxic potency is limited under the tested conditions.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dionePC-3Prostate Cancer>100 tandfonline.com
5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dioneMCF-7Breast Cancer (ER+)>100 tandfonline.com
5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dioneMDA-MB-231Breast Cancer (ER-)>100 tandfonline.com
5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dioneDHFNormal Fibroblasts>100 tandfonline.com

Antibacterial and Antifungal Activity Mechanisms

The evaluation of this compound derivatives against microbial pathogens is another area of potential interest. While specific studies on their antibacterial or antifungal mechanisms are lacking, one derivative has been tested for its activity against a protozoan parasite.

The compound 5,6-Dihydro-1,6,6-trimethyl-1H-furo[3,2-f]indazole-4,8-dione was evaluated for its trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. tandfonline.com However, the study reported that this compound was inactive against the epimastigote form of the parasite, with an IC₅₀ value greater than 100 µM. tandfonline.com

Currently, no published studies have specifically investigated the antibacterial or antifungal properties of any this compound derivatives.

After a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is a significant lack of specific preclinical research data available in the public domain that aligns with the detailed outline provided.

Searches for "this compound" and its derivatives did not yield specific studies concerning the investigation of its cellular pathways, molecular docking analyses, biochemical assays for functional activity, or insights into its selectivity and potency determinants. While a PubChem entry for the compound exists, it does not link to any biological activity or research literature. nih.gov

The available body of research focuses extensively on the broader class of "1H-indazole derivatives." There is a wealth of information on various substituted indazoles, detailing their preclinical evaluation, including:

Investigation of Cellular Pathways: Studies on indazole derivatives have identified their roles in pathways such as the p53/MDM2 pathway and the PI3K/AKT/mTOR signaling cascade. researchgate.netnih.govnih.govsemanticscholar.orgnih.gov For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members. researchgate.netnih.gov

Molecular Docking and Computational Analysis: Numerous molecular docking studies have been performed on various series of 1H-indazole derivatives to elucidate their binding modes with protein targets like MDM2 and various kinases. researchgate.netjocpr.comresearchgate.net

Biochemical Assays and Activity Profiling: The anti-proliferative activities of indazole derivatives have been widely evaluated using assays against a range of cancer cell lines, such as K562, A549, and 4T1, with specific compounds showing potent inhibitory effects. nih.govnih.gov

Selectivity and Potency: Research into structure-activity relationships has provided insights into how different substituents on the indazole ring influence the potency and selectivity of these compounds as inhibitors of targets like fibroblast growth factor receptors (FGFR) and pan-Pim kinases. nih.govnih.gov

Given the strict requirement to focus solely on "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline due to the absence of specific published data.

We can, however, proceed by generating the requested article with a focus on the well-researched, broader class of 1H-indazole derivatives , for which there is ample information to thoroughly address each section of your outline. Please advise if you would like to proceed with this alternative focus.

Future Directions and Emerging Research Opportunities for 1h Furo 3,2 F Indazole

Innovation in Synthetic Methodologies and Chemical Diversity Generation

The exploration of the chemical space around the 1H-furo[3,2-f]indazole core is paramount for discovering new functionalities and biological activities. Future synthetic efforts will likely focus on developing more efficient, versatile, and diversity-oriented approaches.

Recent advances in the synthesis of indazole derivatives have highlighted the power of transition-metal catalysis. Methodologies employing rhodium(III) and cobalt(III) catalysts for C-H bond functionalization have enabled the one-step synthesis of substituted indazoles from readily available starting materials. nih.govnih.gov For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a convergent route to N-aryl-2H-indazoles. nih.gov Similarly, air-stable cationic Co(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles and furans through C–H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov The application of these and other transition-metal-catalyzed reactions, such as those utilizing palladium and copper, to the this compound scaffold could significantly streamline the synthesis of complex derivatives. organic-chemistry.orgorganic-chemistry.org

Diversity-oriented synthesis (DOS) will be a crucial strategy for generating libraries of this compound analogs. This approach aims to create a wide range of structurally diverse molecules from a common starting point. For example, a DOS approach has been successfully applied to the synthesis of furo[3,2-f]chromanes, a related heterocyclic system, leading to the discovery of compounds with antimycobacterial activity. nih.gov A similar strategy for this compound could involve the use of multi-component reactions or the development of novel cyclization cascades to rapidly assemble the core structure with various substitutions. The synthesis of diversely substituted furo[2,3-b]pyrazines through efficient methods highlights the potential for such strategies. researchgate.netsciencegate.app

Future innovations may also include the development of novel synthetic routes that allow for precise control over regioselectivity and stereochemistry. This could involve the use of chiral catalysts or the development of novel protecting group strategies. A patent describing a three-step synthesis of 5-bromo-4-fluoro-1H-indazole with mild reaction conditions and high yield points towards the feasibility of developing scalable and efficient synthetic protocols for functionalized indazoles that could be adapted for the furo[3,2-f]indazole system. google.com

Table 1: Emerging Synthetic Methodologies for Indazole Scaffolds

MethodologyCatalyst/ReagentKey FeaturesPotential Application to this compound
C-H Bond FunctionalizationRhodium(III), Cobalt(III)High efficiency, one-pot synthesis, functional group tolerance. nih.govnih.govRapid construction of substituted furoindazole derivatives.
Diversity-Oriented SynthesisMulti-component reactions, cascade cyclizationsGeneration of large, diverse chemical libraries. nih.govresearchgate.netExploration of a broad chemical space for new biological activities.
Catalytic Cross-CouplingPalladium, CopperFormation of C-C and C-N bonds for derivatization. organic-chemistry.orgorganic-chemistry.orgIntroduction of a wide range of substituents onto the furoindazole core.
Novel Ring-Forming Reactions[3+2] cycloaddition, intramolecular aminationConstruction of the core heterocyclic system from simple precursors. organic-chemistry.orgDevelopment of new synthetic routes to the this compound scaffold.

Expansion of Biological Target Landscape and Polypharmacology Approaches

While initial studies have hinted at the potential of furoindazole derivatives in areas such as trypanocidal and cytotoxic activity, a vast landscape of biological targets remains to be explored. The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. samipubco.com This suggests that this compound derivatives could have a broad spectrum of biological activities.

Future research should aim to systematically screen this compound libraries against a wide range of biological targets, including kinases, G-protein-coupled receptors (GPCRs), ion channels, and enzymes involved in various disease pathways. samipubco.com Indazole derivatives have already shown promise as inhibitors of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and topoisomerase II, making them attractive candidates for cancer therapy. samipubco.com Furthermore, indazole-based compounds have been investigated for their potential in treating neurodegenerative diseases, inflammation, and infectious diseases. samipubco.comaustinpublishinggroup.com

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and central nervous system disorders. samipubco.comuni-augsburg.de The ability of the indazole scaffold to engage multiple targets makes it an ideal starting point for developing polypharmacological agents. samipubco.comuni-augsburg.de Future research could focus on designing this compound derivatives with specific polypharmacological profiles to achieve synergistic therapeutic effects and overcome drug resistance. For example, indazole derivatives have been shown to target membrane transporters, which could be exploited to enhance the efficacy of other drugs or to overcome multidrug resistance in cancer. uni-augsburg.de

A recent study on 1H-indazole-3-amine derivatives demonstrated their potential as antitumor agents by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of the Bcl2 family and the p53/MDM2 pathway. mdpi.com This highlights the potential for furoindazole compounds to modulate key cellular pathways involved in cancer.

Advanced Computational and Data Science Integration in Furoindazole Research

Computational and data science approaches are becoming indispensable tools in modern drug discovery and development. For this compound research, these methods can accelerate the identification of promising drug candidates and provide valuable insights into their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how the structural features of this compound derivatives correlate with their biological activity. By building predictive QSAR models, researchers can prioritize the synthesis of compounds with the highest potential for desired activity. researchgate.netnih.govresearchgate.netnih.govphyschemres.org For example, a QSAR study on furo[3,2-b]indole derivatives was used to propose new anticancer compounds by identifying key electronic and steric properties that influence activity. researchgate.net A similar approach for this compound could guide the design of more potent and selective compounds.

Molecular docking simulations can provide detailed information about the binding interactions between this compound derivatives and their biological targets at the atomic level. derpharmachemica.comresearchgate.netresearchgate.netnih.govnih.gov This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity. Docking studies on indazole derivatives have been used to identify key interactions with enzymes like aromatase and to guide the synthesis of potent inhibitors. derpharmachemica.com

In silico high-throughput screening (HTS) of virtual libraries of this compound compounds against various protein targets can rapidly identify potential hits for further experimental validation. nih.gov This approach significantly reduces the time and cost associated with traditional HTS campaigns. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the this compound scaffold, further aiding in the design of novel derivatives. researchgate.netnih.gov

Table 2: Computational Approaches in Furoindazole Research

Computational MethodApplicationExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure. researchgate.netnih.govresearchgate.netnih.govIdentification of key structural features for desired activity and prioritization of synthetic targets.
Molecular DockingSimulate the binding of ligands to protein targets. derpharmachemica.comresearchgate.netresearchgate.netnih.govUnderstanding of binding modes, identification of key interactions, and guidance for lead optimization.
In Silico High-Throughput Screening (HTS)Virtually screen large compound libraries against biological targets. nih.govRapid identification of potential hit compounds for experimental testing.
Density Functional Theory (DFT)Calculate electronic structure and properties. researchgate.netnih.govInsights into reactivity, stability, and spectroscopic properties to guide synthetic efforts.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of ligand-protein complexes over time. nih.govAssessment of the stability of binding and conformational changes.

Development of Furoindazole-Based Chemical Probes and Tools

Beyond their potential as therapeutic agents, this compound derivatives can be developed into valuable chemical probes and tools for basic research. Their unique photophysical properties and ability to interact with biological targets make them attractive scaffolds for the design of fluorescent probes, affinity labels, and other molecular tools.

The indazole scaffold has been shown to be a component of fluorescent dyes. nih.gov Specifically, N-aryl-2H-indazoles have been identified as a new class of fluorophores with large Stokes shifts, a desirable property for biological imaging. nih.gov Furthermore, benzo[f]indazoles have been reported as promising fluorescent probes for bioimaging, exhibiting high brightness and photostability. ehu.es This suggests that the this compound core could be modified to create novel fluorescent probes for visualizing cellular processes and biomolecules. The introduction of salicylaldehyde (B1680747) into indole (B1671886) and indazole scaffolds has been shown to yield materials with aggregation-induced emission (AIE) properties, which are highly valuable for developing "turn-on" fluorescent sensors. rsc.org

The development of an indazole-fused rhodamine-based fluorescent probe for the selective detection of mercury ions demonstrates the potential of this scaffold in creating chemosensors for specific analytes. researchgate.net By incorporating appropriate recognition moieties, this compound-based probes could be designed to detect other ions, small molecules, or even proteins of interest.

In addition to fluorescent probes, this compound derivatives could be functionalized with reactive groups to create affinity-based probes for target identification and validation. These probes can be used to covalently label their protein targets, allowing for their isolation and identification, which is a critical step in understanding the mechanism of action of a bioactive compound.

Q & A

What are the common synthetic routes for 1H-Furo[3,2-f]indazole derivatives in academic research?

Basic Research Question
The synthesis of this compound derivatives predominantly utilizes Diels-Alder reactions between 3-formylchromones and heterocyclic o-quinodimethanes (o-QDMs). For example, indolo-o-QDMs or pyrazolo-o-QDMs react with 3-formylchromones to form tetrahydrochromeno[3,2-f]indazole derivatives. Key steps include in situ deformylation of the cycloadducts and regioselective control via frontier molecular orbital (FMO) interactions .
Methodological Answer :

  • Reaction Setup : Use 3-formylchromones (e.g., 3a-e) and indolo/pyrazolo-o-QDMs in dichloromethane or toluene under reflux.
  • Characterization : Confirm structures via 1D/2D NMR (COSY, NOESY), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, compound 11e (C₂₈H₂₁ClN₂O₃) was characterized by ¹³C NMR (δ 178.6 ppm for the carbonyl group) and EIMS .

How can computational methods like FMO theory predict regioselectivity in Diels-Alder reactions for furoindazole synthesis?

Advanced Research Question
Regioselectivity in Diels-Alder reactions is governed by HOMO (dienophile)-LUMO (dienophile) interactions. For this compound synthesis, FMO theory predicts that the reaction is HOMO(QDM)-LUMO(chromone) controlled. The terminal reacting atoms' p-orbital coefficients in HOMO and LUMO determine bond formation .
Methodological Answer :

  • FMO Analysis : Calculate HOMO-LUMO energy gaps using density functional theory (DFT). For example, the energy difference between HOMO(QDM) and LUMO(chromone) was found to be 29–81 kcal/mol lower than the reverse interaction, favoring the observed regioselectivity .
  • Transition State (TS) Modeling : Compare activation energies of endo vs. exo pathways. The endo pathway (e.g., leading to 12e ) is kinetically favored due to lower TS energy (ΔG‡ ≈ 15.3 kcal/mol) .

What are the challenges in characterizing novel this compound derivatives, and what spectroscopic techniques are recommended?

Basic Research Question
Challenges include resolving stereoisomers, confirming fused-ring systems, and detecting labile functional groups (e.g., nitro or formyl substituents).
Methodological Answer :

  • Stereochemical Resolution : Use NOESY NMR to distinguish diastereomers. For instance, NOE correlations between H-4a and H-10a in 11e confirmed its (4aR,10aR) configuration .
  • Functional Group Analysis : Employ IR spectroscopy for carbonyl (νC=O ≈ 1680 cm⁻¹) and nitro (νNO₂ ≈ 1530 cm⁻¹) groups.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular formula determination (e.g., 15 with m/z 463.0912 [M+H]⁺) .

How can researchers address contradictions between theoretical predictions and experimental outcomes in synthesis?

Advanced Research Question
Discrepancies between computational predictions (e.g., product ratios) and experimental yields often arise from solvent effects, steric hindrance, or unaccounted intermediates.
Methodological Answer :

  • Solvent Correction : Recalculate FMO energies using a polarizable continuum model (PCM) for solvent effects. For example, toluene’s low polarity may stabilize charge-separated TS .
  • Post-Hoc Analysis : Isolate intermediates (e.g., deformylated products) via column chromatography and compare with TS models. In one study, the predicted 12e:13e ratio (97:3) matched experimental results (98:2) .

What in vitro bioactivity assays are suitable for evaluating the pharmacological potential of furoindazole derivatives?

Advanced Research Question
Focus on target-specific assays based on structural analogs. For example, indazole derivatives often exhibit kinase inhibition or anti-inflammatory activity.
Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test FGFR1 inhibition (IC₅₀ values). Derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced binding to ATP pockets .
  • Anti-Inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA. Reference compounds like Bindarit (IC₅₀ ≈ 10 µM) provide benchmarks .

What green chemistry approaches are emerging for the sustainable synthesis of this compound derivatives?

Basic Research Question
Recent advances include visible-light photocatalysis and solvent-free mechanochemical methods.
Methodological Answer :

  • Visible-Light Activation : Use 4CzIPN as a photocatalyst for C–H arylation of 2H-indazoles under blue LED light, achieving yields >80% with minimal waste .
  • Mechanochemical Synthesis : Grind 3-formylchromones and o-QDMs in a ball mill (30 Hz, 1 h) to avoid toxic solvents like DCM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.